molecular formula C21H19NO5S B11383023 ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11383023
M. Wt: 397.4 g/mol
InChI Key: OAFIKGHGXBHROU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromenone and cyclopenta[b]thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the chromenone derivative, followed by the formation of the cyclopenta[b]thiophene ring system.

  • Synthesis of Chromenone Derivative

      Starting Material: 7-methyl-4-oxo-4H-chromen-2-carboxylic acid.

      Reagents: Ethyl chloroformate, triethylamine.

      Conditions: The reaction is carried out in anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to prevent side reactions.

  • Formation of Cyclopenta[b]thiophene Ring

      Starting Material: 2-aminothiophene.

      Reagents: Acyl chloride derivative of the chromenone.

      Conditions: The reaction is conducted under reflux in a suitable solvent such as toluene, with a base like pyridine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
    • Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction

    • Reduction can occur at the carbonyl groups, converting them to alcohols.
    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions.
    • Reagents: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological macromolecules could lead to the development of new treatments for diseases such as cancer or inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both chromenone and thiophene moieties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromenone moiety can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of chromenone and cyclopenta[b]thiophene structures. This dual functionality is not commonly found in similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-3-26-21(25)18-13-5-4-6-17(13)28-20(18)22-19(24)16-10-14(23)12-8-7-11(2)9-15(12)27-16/h7-10H,3-6H2,1-2H3,(H,22,24)

InChI Key

OAFIKGHGXBHROU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

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